8-(Azepan-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
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Description
8-(Azepan-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione, also known as Rolipram, is a selective inhibitor of the enzyme phosphodiesterase-4 (PDE4). PDE4 is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels, which are important for intracellular signal transduction. Rolipram has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, inflammation, and cancer.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has focused on synthesizing various heterocyclic compounds, such as azepino[4,5‐b]quinoxalines and pyridopyrazino[2,3‐d]azepines, through reactions involving aminoalkyl-diones. These synthetic pathways highlight the potential of using similar purine derivatives as precursors in the synthesis of complex heterocycles for further chemical and pharmacological studies (Bonacorso, Mack, & Effenberger, 1995).
Antineoplastic Agents
Compounds structurally related to purines have been explored for their potential antineoplastic (anti-cancer) properties. For example, thieno[2,3-b]azepin-4-ones were synthesized and evaluated for their antineoplastic activities, although preliminary data did not indicate significant activity. This line of research underscores the interest in purine analogs for therapeutic applications (Koebel, Needham, & Blanton, 1975).
Biological Activity
Purine derivatives, including those with azepine groups, have been synthesized and tested for various biological activities, such as antitumor effects and vascular relaxing effects. These studies are crucial for identifying new therapeutic agents and understanding the biological relevance of purine-based compounds (Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987).
properties
IUPAC Name |
8-(azepan-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3/c1-18-12-11(13(21)17-15(18)22)20(9-10-23-2)14(16-12)19-7-5-3-4-6-8-19/h3-10H2,1-2H3,(H,17,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHTYVDOTRYEHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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